An In-Depth Technical Guide to 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the fundamental properties of 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one, a spirocyclic oxazolidinone of significant interest to researchers, scientists, and drug development professionals. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust profile by leveraging established synthetic methodologies and by drawing parallels with closely related, well-characterized analogs.
Introduction: The Significance of Spirocyclic Oxazolidinones
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered considerable attention in medicinal chemistry. Their inherent three-dimensionality allows for a more precise and rigid presentation of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The incorporation of an oxazolidinone ring, a privileged scaffold in medicinal chemistry, introduces a key pharmacophore known for a range of biological activities, including antibacterial and anticonvulsant properties.[3][4]
8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one combines the structural rigidity of a spiro[4.5]decane system with the functional importance of the oxazolidinone moiety. This unique architecture makes it a compelling candidate for exploration in drug discovery programs.
Caption: Chemical structure of 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one.
Proposed Synthesis and Mechanistic Rationale
A plausible and efficient synthetic route to 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one can be envisioned starting from the commercially available 4-methylcyclohexanone. The proposed multi-step synthesis is outlined below, with a focus on the causal reasoning behind each experimental choice.
Experimental Protocol
Step 1: Synthesis of 1-amino-4-methylcyclohexane-1-carbonitrile (2)
This initial step involves a Strecker amino acid synthesis. The ketone is reacted with an alkali metal cyanide and ammonia (or an ammonium salt) to form an α-aminonitrile. This reaction is a classic and reliable method for the one-pot synthesis of α-amino acid precursors.
-
To a stirred solution of ammonium chloride in aqueous ammonia, add potassium cyanide.
-
Cool the mixture in an ice bath and add 4-methylcyclohexanone dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile (2).
Step 2: Hydrolysis to 1-amino-4-methylcyclohexane-1-carboxylic acid (3)
The nitrile group is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Acid-catalyzed hydrolysis is often preferred to minimize side reactions.
-
Treat the crude aminonitrile (2) with concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the amino acid (3).
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Reduction to 1-(aminomethyl)-4-methylcyclohexan-1-ol (4)
The carboxylic acid is reduced to the corresponding amino alcohol. A strong reducing agent such as lithium aluminum hydride (LAH) is necessary for this transformation. The choice of LAH is due to its high reactivity and ability to reduce carboxylic acids to primary alcohols.
-
Suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Add the amino acid (3) portion-wise to the LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Carefully quench the reaction with water and aqueous sodium hydroxide.
-
Filter the resulting aluminum salts and extract the filtrate with THF.
-
Dry the organic layer and concentrate to yield the crude amino alcohol (4).
Step 4: Intramolecular Cyclization to 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one (1)
The final step is the formation of the oxazolidinone ring via intramolecular cyclization. This can be achieved by reacting the amino alcohol with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI). CDI is often preferred due to its lower toxicity and milder reaction conditions. The mechanism involves the activation of the hydroxyl group by CDI, followed by nucleophilic attack by the amino group to form the cyclic carbamate.
-
Dissolve the amino alcohol (4) in an aprotic solvent like dichloromethane or THF.
-
Add carbonyldiimidazole (CDI) portion-wise at room temperature.
-
Stir the reaction mixture overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound (1).
Caption: Proposed synthetic workflow for 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one.
Predicted Physicochemical Properties
The physicochemical properties of 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H15NO2 | Based on chemical structure |
| Molecular Weight | 169.22 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for similar small organic molecules |
| Melting Point | 100-150 °C | Spirocyclic structures often have higher melting points due to their rigid, compact nature. The presence of polar functional groups (amide and ether) will also contribute to a higher melting point. |
| Boiling Point | > 300 °C | Expected to be high due to polarity and molecular weight. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) | The polar oxazolidinone moiety will impart some water solubility, while the cyclohexane ring provides lipophilic character. Increased solubility is expected in polar organic solvents. |
| LogP | 1.0 - 2.0 | The methyl group and cyclohexane ring contribute to lipophilicity, while the oxazolidinone ring is polar. This balance is expected to result in a LogP value in this range, which is often favorable for drug-like molecules. |
Spectroscopic Characterization (Predicted)
The structural elucidation of 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one would rely on a combination of spectroscopic techniques. The expected key spectral features are detailed below.
1H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the spirocyclic nature and the presence of diastereotopic protons in the cyclohexane ring.
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Cyclohexane Protons (CH2): A series of complex multiplets between δ 1.2-2.0 ppm.
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Methyl Protons (CH3): A doublet around δ 0.9 ppm, coupled to the methine proton at the 8-position.
-
Methine Proton (CH at C8): A multiplet around δ 1.5-1.8 ppm.
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Methylene Protons adjacent to Nitrogen (N-CH2): A multiplet around δ 3.2-3.6 ppm.
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Methylene Protons adjacent to Oxygen (O-CH2): A multiplet around δ 4.2-4.6 ppm.
-
NH Proton: A broad singlet around δ 5.0-6.0 ppm, which is exchangeable with D2O.
13C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal around δ 155-160 ppm.
-
Spiro Carbon (C5): A quaternary carbon signal around δ 60-70 ppm.
-
Methylene Carbon adjacent to Oxygen (O-CH2): A signal around δ 65-75 ppm.
-
Methylene Carbon adjacent to Nitrogen (N-CH2): A signal around δ 40-50 ppm.
-
Cyclohexane Carbons (CH2 and CH): Multiple signals in the aliphatic region (δ 20-40 ppm).
-
Methyl Carbon (CH3): A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A sharp to broad band around 3200-3400 cm-1.
-
C-H Stretch (aliphatic): Multiple bands in the region of 2850-3000 cm-1.
-
C=O Stretch (lactone/carbamate): A strong, sharp absorption band around 1750-1770 cm-1. This is a characteristic peak for the oxazolidinone carbonyl.[5]
-
C-O Stretch: A strong band in the region of 1000-1200 cm-1.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion (M+): An ion corresponding to the molecular weight of the compound (m/z = 169.11).
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the methyl group, cleavage of the oxazolidinone ring, and fragmentation of the cyclohexane ring.
Potential Applications and Future Directions
Given the structural similarities to other biologically active spiro-oxazolidinones, 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one holds potential in several therapeutic areas.
-
Antibacterial Agents: The oxazolidinone core is a well-established pharmacophore in antibacterial drugs like linezolid. Novel spirocyclic derivatives could exhibit activity against various bacterial strains, including resistant ones.[4]
-
Muscarinic Agonists: Structurally related 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[6][7]
-
Anticonvulsants: The spiro-oxazolidinone scaffold has been explored for its anticonvulsant properties.[3]
Future research should focus on the successful synthesis and purification of 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one to confirm its predicted properties through rigorous spectroscopic and physicochemical analysis. Subsequently, screening for biological activity in relevant assays will be crucial to unlocking its therapeutic potential.
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